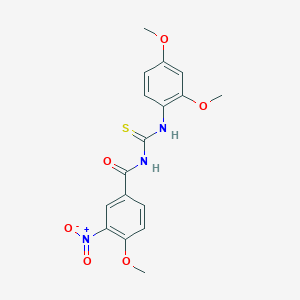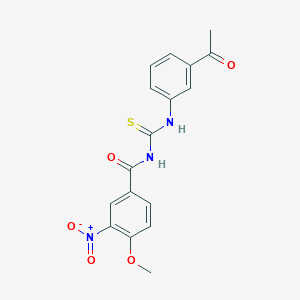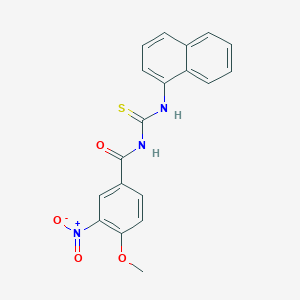![molecular formula C22H17N3O2S B410435 N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B410435.png)
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C22H17N3O2S and a molecular weight of 387.5 g/mol This compound is known for its unique structure, which includes a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the carbamothioyl group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methyl group enhances its stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C22H17N3O2S |
|---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-6-8-15(9-7-14)20(26)25-22(28)23-17-12-10-16(11-13-17)21-24-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28) |
InChI Key |
MHNHXZMEMOTSGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410354.png)
![N-{3-nitro-4-methoxybenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410355.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410357.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410359.png)

![4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B410364.png)
![N-[(4-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410365.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410368.png)


![N-[4-(diethylamino)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410371.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410373.png)
![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
